4-(4-Ethoxyphenyl)piperidine hydrochloride
Overview
Description
4-(4-Ethoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with piperidine under acidic conditions to form the intermediate 4-(4-ethoxyphenyl)piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
4-(4-Ethoxyphenyl)piperidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Ethoxyphenyl)ethyl)piperidine hydrochloride: Similar in structure but with an ethyl group instead of a piperidine ring.
4-(4-Methoxyphenyl)piperidine hydrochloride: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
4-(4-Ethoxyphenyl)piperidine hydrochloride is unique due to its specific ethoxy substitution on the aromatic ring, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives .
Biological Activity
4-(4-Ethoxyphenyl)piperidine hydrochloride, with the chemical formula C₁₃H₂₀ClN₁O and a molecular weight of approximately 241.76 g/mol, is a compound of significant interest in pharmacological research. Its structure comprises a piperidine ring substituted with an ethoxyphenyl group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Pharmacological Applications
Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology and oncology . The compound has been investigated for its potential in treating various cancers, including:
- Breast Cancer
- Prostate Cancer
- Colon Cancer
- Lung Cancer
- Ovarian Cancer
These applications are attributed to its ability to modulate critical signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt pathways.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various receptors and enzymes, leading to the inhibition of cell migration and promoting cell cycle arrest in cancer cells. Additionally, studies suggest that it may exhibit antibacterial properties by targeting specific bacterial pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have identified that modifications to the piperidine core and the ethoxy substituent can significantly influence the biological activity of related compounds. For instance, analogs with different substituents at the 4-position on the phenyl ring have shown varying levels of activity against Mycobacterium tuberculosis and other pathogens .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
4-(4-Methoxyphenyl)piperidine | C₁₃H₁₇ClN₁O₂ | 255.74 g/mol | Contains a methoxy group; antihypertensive |
1-(4-Ethoxyphenyl)-piperidin-2-one | C₁₃H₁₅N₁O₂ | 219.27 g/mol | Different pharmacological profiles |
N-(4-Ethoxyphenyl)acetamide | C₁₄H₁₈N₂O₂ | 250.30 g/mol | Acetamide derivative; analgesic use |
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
- Antimicrobial Properties : A study evaluating a series of piperidine derivatives indicated that certain modifications could enhance antibacterial activity against Gram-positive bacteria. The presence of electron-donating or withdrawing groups on the piperidine ring was found to significantly affect potency .
- Neuropharmacological Effects : Preliminary investigations suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems, although further research is needed to elucidate these effects fully.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBQHODDUCRUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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